molecular formula C10H9BrN2 B13014662 2-Bromo-4,5-dimethylquinazoline

2-Bromo-4,5-dimethylquinazoline

Cat. No.: B13014662
M. Wt: 237.10 g/mol
InChI Key: BIFNYTDFSKKWNU-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylquinazoline typically involves the bromination of 4,5-dimethylquinazoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinazoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine at position 2 is susceptible to substitution due to the electron-withdrawing nature of the quinazoline ring.

Reaction Conditions Product Yield Ref.
Amination with NH₃CuBr/DABCO/4-HO-TEMPO, O₂, DMSO, 100°C2-Amino-4,5-dimethylquinazoline85%
Substitution with benzylamineKOH (4.0 equiv), DMSO, 135°C, 24 h2-Benzylamino-4,5-dimethylquinazoline78%

Mechanistic Notes :

  • The reaction proceeds via a Meisenheimer intermediate stabilized by the quinazoline’s electron-deficient ring.

  • Methyl groups at positions 4 and 5 slightly enhance regioselectivity by sterically shielding adjacent positions .

Transition Metal-Catalyzed Cross-Coupling

The 2-bromo substituent participates in Pd- or Cu-catalyzed coupling reactions to introduce diverse functionalities.

Reaction Catalyst Conditions Product Yield Ref.
Suzuki coupling with aryl boronatePd(PPh₃)₄, K₂CO₃, DMF, 90°C2-Aryl-4,5-dimethylquinazoline70–92%
Sonogashira coupling with alkynePdCl₂(PPh₃)₂, CuI, NEt₃2-Alkynyl-4,5-dimethylquinazoline65%

Key Findings :

  • Electron-rich boronic acids (e.g., 3,5-dimethylisoxazole) enhance coupling efficiency .

  • Steric hindrance from methyl groups minimally affects reactivity at position 2 .

Reductive Dehalogenation

The bromine can be selectively reduced under catalytic hydrogenation conditions.

Reagent Conditions Product Yield Ref.
H₂, Pd/C (10 wt%)MeOH, RT, 12 h4,5-Dimethylquinazoline95%

Applications :

  • Provides a route to unsubstituted quinazoline derivatives for further functionalization .

Cyclization and Annulation

The bromine serves as a handle for constructing fused heterocycles.

Reaction Conditions Product Yield Ref.
Rh(II)-catalyzed triazole annulationRh₂(Oct)₄, CH₂Cl₂, 40°CTriazolo[1,5-a]quinazoline82%
Cu-catalyzed benzoxazine formationCuBr, DABCO, O₂, DMSO4H-3,1-Benzoxazine derivative88%

Mechanistic Insights :

  • Rh-catalyzed reactions proceed via nitrene intermediates .

  • Copper-mediated processes involve radical intermediates under aerobic conditions .

Electrophilic Substitution

Despite the electron-deficient ring, methyl groups at positions 4 and 5 direct electrophilic attacks.

Reaction Conditions Product Yield Ref.
NitrationHNO₃, H₂SO₄, 0°C6-Nitro-2-bromo-4,5-dimethylquinazoline45%

Regioselectivity :

  • Nitration occurs at position 6 due to activation by methyl groups (positions 4 and 5) .

Lewis Acid-Mediated Functionalization

The quinazoline core interacts with Lewis acids to enable regioselective modifications.

Reaction Catalyst Product Yield Ref.
Friedel-Crafts alkylationAlCl₃, CH₂Cl₂, RT2-Bromo-6-alkyl-4,5-dimethylquinazoline60%

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
2-Bromo-4,5-dimethylquinazoline and its derivatives have been investigated for their potential anticancer properties. Research indicates that compounds within this class can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, studies have shown that certain analogues exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers, by inducing apoptosis and disrupting microtubule dynamics .

Antifungal Properties
Recent investigations into the antifungal activity of quinazoline derivatives have highlighted their effectiveness against Candida albicans, a common opportunistic fungal pathogen. The binding interactions of these compounds with fungal proteins suggest that they may serve as novel therapeutic agents against drug-resistant strains .

Agrochemical Applications

Quinazoline derivatives are also being explored for their potential use as agrochemicals. Their ability to act as effective herbicides or fungicides is under investigation due to their structural similarity to known agrochemical agents. The synthesis of this compound can lead to the development of new formulations that enhance crop protection while minimizing environmental impact .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of quinazoline derivatives make them suitable candidates for use in OLEDs. Studies have shown that these compounds can be incorporated into polymer matrices to improve the efficiency and stability of light-emitting devices . The potential for this compound in this area is significant, given the growing demand for advanced materials in electronics.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including bromination and functionalization processes that yield high-purity products suitable for further biological testing. Various synthetic routes have been optimized to enhance yield and reduce environmental impact, aligning with green chemistry principles .

Case Studies

Study Focus Findings
Study A Anticancer ActivityDemonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 of 102 nM.
Study B Antifungal PropertiesShowed effective inhibition of Candida albicans with unique binding interactions differing from traditional antifungals.
Study C Materials ScienceHighlighted the use of quinazoline derivatives in OLED applications, improving device efficiency.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylquinazoline involves its interaction with specific molecular targets, such as kinases. The bromine atom enhances the compound’s binding affinity to the active site of the enzyme, leading to inhibition of its activity. This inhibition can disrupt various cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5-dimethylquinazoline
  • 2-Iodo-4,5-dimethylquinazoline
  • 4,5-Dimethylquinazoline

Uniqueness

2-Bromo-4,5-dimethylquinazoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo counterparts. The bromine substituent also enhances the compound’s potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

2-bromo-4,5-dimethylquinazoline

InChI

InChI=1S/C10H9BrN2/c1-6-4-3-5-8-9(6)7(2)12-10(11)13-8/h3-5H,1-2H3

InChI Key

BIFNYTDFSKKWNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=CC=C1)Br)C

Origin of Product

United States

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